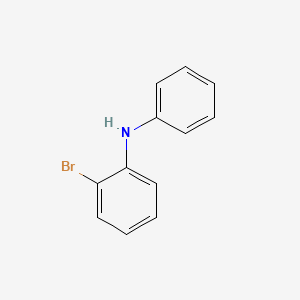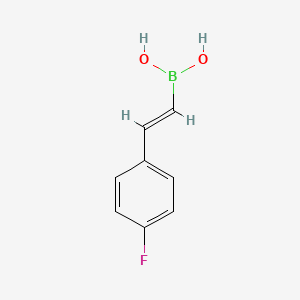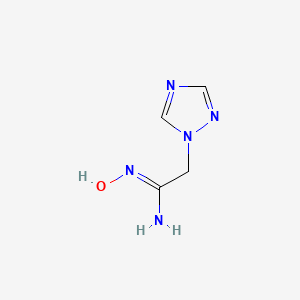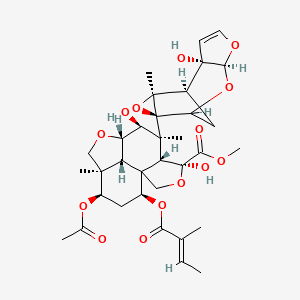
Azadirachtin D
説明
Azadirachtin D: Comprehensive Analysis
Azadirachtin is a natural pesticide derived from the Neem tree, Azadirachta indica, and is known for its insecticidal properties. It is particularly effective against a variety of insect pests and has been used in integrated pest management for decades. Azadirachtin operates through several mechanisms, including acting as an antifeedant, disrupting insect growth, and affecting reproductive success. It has a complex molecular structure that has made its synthesis challenging, but it is valued for its low toxicity to vertebrates .
Synthesis Analysis
The synthesis of azadirachtin and its analogues has been a subject of extensive research due to its potent bioactivity. The complexity of azadirachtin's structure has precluded its synthesis for widespread pesticide use, although research into simpler mimetic substances is ongoing. Model compounds of azadirachtin have been synthesized, with particular attention to the tetrahydrofurancarboxylate hemiketal functional group and the decalin moiety, which are crucial for its bioactivity. Key reactions in the synthesis include the oxidative ring contraction reaction and intramolecular Diels-Alder reaction .
Molecular Structure Analysis
Azadirachtin's molecular structure is highly complex, featuring a tetranortriterpene framework. An epimeric analogue of azadirachtin, 11-epi-azadirachtin D, has been isolated, and its structure was proposed based on spectral analyses. The structure of azadirachtin includes a decalin core, a tetrahydrofuran ring, and multiple oxygenated functional groups, which contribute to its bioactivity .
Chemical Reactions Analysis
Azadirachtin interacts with biological systems through various chemical reactions. It modulates the properties of cholinergic miniature excitatory postsynaptic currents and calcium currents in the central nervous system of insects, leading to decreased neural activity. Additionally, azadirachtin induces apoptosis in insect midguts by affecting the transcriptional level of genes involved in apoptotic signaling pathways, such as the MAPK and calcium pathways .
Physical and Chemical Properties Analysis
Azadirachtin's physical and chemical properties are closely linked to its biological activity. It is a feeding deterrent for many insects, particularly Lepidoptera, and disrupts growth and reproduction in a wide range of arthropods. Its bioavailability can be affected by barriers such as cuticle or gut in certain species. The compound's antifeedant and growth-regulatory effects are consistent across species, although the exact biochemical effects at the cellular level remain to be fully elucidated .
Case Studies
Several studies have demonstrated the effects of azadirachtin on different insect species. In Drosophila melanogaster, azadirachtin was shown to increase mortality, reduce mating success, and decrease progeny production. It also caused gametic abnormalities and reduced the number of cysts and oocytes in treated adults . In Spodoptera litura, azadirachtin inhibited larval growth by inducing apoptosis in the midgut, affecting the digestion and absorption of nutrients . Additionally, hairy root cultures of Azadirachta indica have been optimized to enhance the production of azadirachtin, with elicitors such as jasmonic acid and salicylic acid significantly increasing its yield .
科学的研究の応用
1. Insecticidal and Growth Regulatory Properties
Azadirachtin, a botanical pesticide derived from the Neem tree, is known for its significant insecticidal and antifeedant properties. It has been extensively used in integrated pest management due to its environmentally friendly nature. Research shows its strong biological activity against various pests like Spodoptera litura, a pest affecting multiple crops. Azadirachtin induces apoptosis in larval midgut, affecting the insect's digestion and nutrient absorption, leading to growth inhibition (Shu et al., 2018).
2. Modulation of Neurological Processes
Studies have demonstrated that Azadirachtin impacts the central nervous system of insects. For instance, in Drosophila melanogaster, it modulates the properties of cholinergic miniature excitatory postsynaptic current (mEPSC) and calcium currents in the central nervous system. These effects play a crucial role in neural activity, suggesting that Azadirachtin interferes with the CNS by inhibiting excitatory cholinergic transmission and partly blocking calcium channels (Qiao et al., 2014).
3. Effects on Reproduction and Development
Azadirachtin's impact on reproduction has been studied in various insect species. In Drosophila melanogaster, it affects mating success, gametic abnormalities, and progeny survival. Treated adults show reduced mating success and progeny production, with noticeable effects on gametes' number and abnormalities. This research highlights Azadirachtin's potential to disrupt the reproductive cycle of pests, providing another mechanism for pest control (Oulhaci et al., 2018).
4. Induction of Cellular Apoptosis
Azadirachtin has been observed to induce apoptosis in insect cells. In studies involving the Spodoptera litura cell line, azadirachtin was found to inhibit cell proliferation by triggering both autophagic and apoptotic cell death. This suggests a significant impact on the cellular level, contributing to its effectiveness as a biopesticide (Shao et al., 2016).
5. Biochemical Insights and Mechanisms
The biochemical pathways affected by Azadirachtin in various insects have been a subject of research. For instance, in Drosophila melanogaster, Azadirachtin alters the expression of genes involved in key biological processes like starch and sucrose metabolism, defense response, and chemosensory behavior. This deepens our understanding of its mode of action and how it impacts various physiological aspects of pests (Lai et al., 2014).
将来の方向性
Azadirachtin-based insecticides have recently been promoted as an alternative pest control method, especially in agroecological farming and organic agricultural systems . Future research could focus on the development of novel strategies by the use of nanotechnology to control its release rate and improve its stability and sustainability .
特性
IUPAC Name |
methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O14/c1-8-15(2)24(37)46-19-12-18(45-16(3)35)28(4)13-43-21-22(28)31(19)14-44-33(40,26(38)41-7)25(31)29(5,23(21)36)34-20-11-17(30(34,6)48-34)32(39)9-10-42-27(32)47-20/h8-10,17-23,25,27,36,39-40H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23+,25-,27-,28+,29+,30-,31?,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNRXIOWEMKFFZ-TXCILVRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2C14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azadirachtin D | |
CAS RN |
99399-65-2 | |
| Record name | Azadirachtin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099399652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



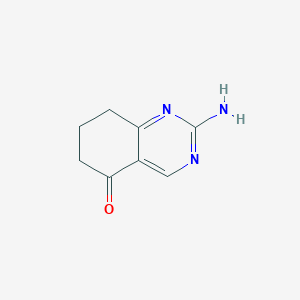
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)

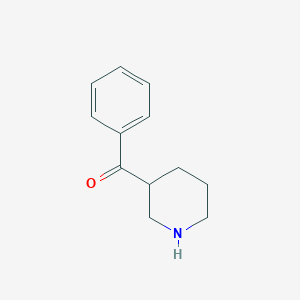
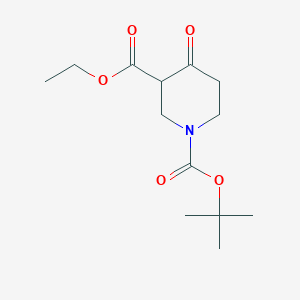
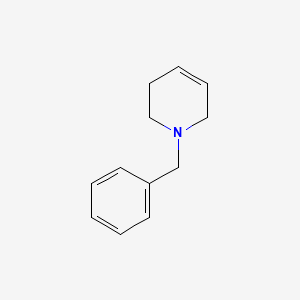
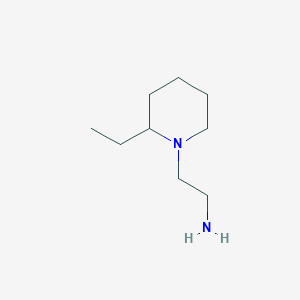

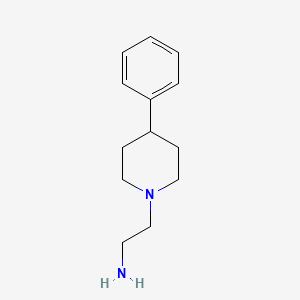
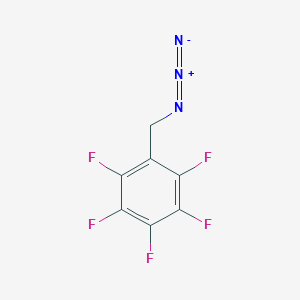
![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)
